methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate
Description
Properties
IUPAC Name |
methyl (Z)-3-anilino-2-(4-chlorophenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-22-16(19)15(11-18-13-5-3-2-4-6-13)23(20,21)14-9-7-12(17)8-10-14/h2-11,18H,1H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAZIKHFJIIZMI-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC=CC=C1)/S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with aniline to form 4-chlorophenylsulfonyl aniline. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the anilino or chlorophenylsulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl group’s substituent significantly influences electronic and steric properties. Below is a comparative analysis of analogues with modified sulfonyl moieties:
Key Observations :
- Electronic Effects : The 4-chloro substituent in the target compound introduces strong electron-withdrawing effects, which may favor reactions requiring electrophilic intermediates (e.g., Michael additions) compared to ethyl- or methoxy-substituted analogues .
- Lipophilicity : Ethyl and methoxy groups increase hydrophobicity compared to chloro, impacting solubility and bioavailability .
Aniline Substituent Modifications
The anilino group’s substitution pattern also plays a critical role:
- Target Compound: Features an unsubstituted anilino group, balancing electronic neutrality and moderate steric demand.
Implications :
Molecular Weight and Functional Group Relationships
- The target compound’s molecular weight is inferred to be intermediate among analogues (e.g., 345.4–381.8 g/mol ). Lower molecular weight analogues (e.g., 345.4 g/mol ) may exhibit better diffusion rates in biological systems, while heavier derivatives could have prolonged metabolic stability.
Biological Activity
Methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound features a complex structure that includes:
- Acrylate Backbone : This provides the compound with reactivity typical of acrylates.
- Sulfonyl Group : Enhances solubility and may influence biological interactions.
- Chlorophenyl Moiety : Potentially increases the compound's lipophilicity, which can affect its pharmacokinetics.
The molecular formula is CHClNOS, with a molecular weight of approximately 357.8 g/mol .
Synthesis
The synthesis of this compound typically involves:
- Formation of an Intermediate : 4-chlorobenzenesulfonyl chloride reacts with aniline to form 4-chlorophenylsulfonyl aniline.
- Coupling Reaction : This intermediate is then reacted with methyl acrylate in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane) at room temperature .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism appears to involve:
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S and G2/M phases.
- Increased Apoptotic Markers : Treatment with this compound leads to elevated levels of pro-apoptotic proteins such as Bax and caspase 9, indicating its potential to trigger programmed cell death .
Table 1 summarizes the cytotoxicity data against different cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| This compound | MCF-7 | 5.36 |
| HepG2 | 6.51 | |
| 5-FU | MCF-7 | 6.80 |
| HepG2 | 8.40 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with Cellular Signaling Pathways : It could disrupt pathways that regulate cell survival and apoptosis, leading to increased cancer cell death.
Further studies utilizing techniques such as molecular docking simulations are necessary to elucidate the precise molecular targets and pathways affected by this compound .
Comparison with Similar Compounds
This compound can be compared with other compounds having similar functional groups:
| Compound Name | Biological Activity |
|---|---|
| Methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-(3,4-difluorophenyl)aminoacrylate | Anticancer properties |
| Sulfathiazole | Antibacterial activity |
These compounds share structural similarities but differ in their specific biological activities due to variations in functional groups and overall molecular structure .
Q & A
Q. What synthetic methodologies are recommended for preparing methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate with stereochemical control?
Stereoselective synthesis of the (2Z)-configured acrylate requires careful optimization of reaction conditions. A common approach involves conjugate addition of anilines to α,β-unsaturated sulfonylacrylates under mild basic conditions (e.g., triethylamine in THF at 0–25°C). For example, analogous compounds like (Z)-methyl 3-(4-ethoxyanilino)acrylate were synthesized via nucleophilic attack on methyl 2-sulfonylacrylates, followed by crystallization to isolate the Z-isomer . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming stereochemistry via X-ray diffraction (as in ) is critical.
Q. How can the Z-configuration of the acrylate double bond be unequivocally confirmed?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For instance, the Z-configuration in structurally similar compounds, such as (Z)-4-[(2-amino-4,5-dichloroanilino)methylidene]pyrazolones, was resolved using SC-XRD with R factors < 0.06 . Complementary techniques include nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity of the anilino and sulfonyl groups.
Q. What spectroscopic markers (NMR, IR) distinguish this compound from its (2E)-isomer?
- ¹H NMR : The Z-isomer typically shows a downfield shift for the β-proton of the acrylate (δ 6.5–7.5 ppm) due to conjugation with the sulfonyl group.
- IR : Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl moiety .
- 13C NMR : The carbonyl carbon (C=O) appears at ~165–170 ppm, while the sulfonyl-linked carbons resonate at ~125–140 ppm .
Advanced Research Questions
Q. How does the 4-chlorophenylsulfonyl group influence electronic properties and reactivity?
The electron-withdrawing sulfonyl group stabilizes the acrylate’s α,β-unsaturated system, enhancing electrophilicity for nucleophilic additions. Computational studies (e.g., DFT) on analogous sulfonylacrylates reveal reduced HOMO-LUMO gaps, facilitating charge-transfer interactions . X-ray data from 2-(4-chlorophenyl)-3-sulfonylacrylonitrile derivatives show planar geometries, suggesting conjugation across the sulfonyl-acrylate system .
Q. What strategies prevent hydrolysis of the sulfonyl group during storage or biological assays?
- Storage : Use anhydrous solvents (e.g., DMSO-d6 or dry DMF) and inert atmospheres (N₂/Ar).
- Buffering : Maintain pH 6–7 in aqueous solutions to avoid acid/base-catalyzed degradation.
- Stabilizers : Add radical scavengers (e.g., BHT) to prevent oxidative cleavage, as sulfonyl groups are prone to radical-mediated degradation .
Q. How can computational modeling predict biological targets for this compound?
Molecular docking against proteins with sulfonyl-binding pockets (e.g., Bcl-2 inhibitors like ABT-199) can identify potential targets . Pharmacophore models based on the sulfonyl-anilino-acrylate scaffold may align with anti-apoptotic or kinase-inhibitory pathways. MD simulations can assess binding stability, as demonstrated for similar sulfonamide-Bcl-2 complexes .
Data Contradiction and Optimization
Q. How should researchers resolve discrepancies in reported reaction yields for analogous compounds?
Conflicting yields often arise from variations in solvent polarity, temperature, or catalyst loading. For example, synthesis of (Z)-anilinoacrylates in polar aprotic solvents (e.g., DMF) may improve yields by stabilizing intermediates, as seen in vs. lower yields in THF-based protocols. Systematic Design of Experiments (DoE) can optimize parameters like equivalents of aniline or reaction time .
Q. What analytical methods validate purity in the presence of byproducts (e.g., E-isomers or sulfonic acids)?
- HPLC-MS : Use a C18 column with acetonitrile/water gradients to separate isomers. MS fragmentation patterns (e.g., m/z for [M+H]⁺) confirm molecular weight.
- TGA/DSC : Thermal gravimetric analysis detects decomposition events linked to impurities .
- Elemental Analysis : Combustion analysis (C, H, N, S) validates stoichiometric purity (>98% required for publication) .
Hypothetical Research Directions
Q. Could this compound act as a covalent inhibitor via Michael addition to cysteine residues?
The α,β-unsaturated acrylate is electrophilic enough to undergo Michael additions with thiols. Testing in glutathione (GSH)-rich buffers can assess reactivity. IC₅₀ shifts in the presence of GSH (vs. controls) would confirm covalent binding, as seen in sulfonylacrylate-based kinase inhibitors .
Q. What crystallographic challenges arise during structure determination of this compound?
- Crystal Packing : Bulky sulfonyl and anilino groups may hinder crystallization. Co-crystallization with small molecules (e.g., ethanol) can improve lattice formation .
- Disorder : Dynamic sulfonyl groups may cause electron density ambiguities. High-resolution data (≤ 0.8 Å) and SHELXL refinement are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
